Cas no 96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane)

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane structure
96847-52-8 structure
Product Name:rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane
CAS No:96847-52-8
MF:C11H10O2
MW:174.195903301239
CID:2257488
Update Time:2023-11-22

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Chemical and Physical Properties

Names and Identifiers

    • rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
    • (1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
    • (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)
    • 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- (ZCI)
    • rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane
    • Inchi: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m1/s1
    • InChI Key: WZGFIZUMKYUMRN-KOLCDFICSA-N
    • SMILES: O=C1OC[C@H]2C[C@@]12C1C=CC=CC=1

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P335845-1g
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
96847-52-8
1g
$ 150.00 2023-09-06
TRC
P335845-10g
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
96847-52-8
10g
$ 1160.00 2023-09-06
TRC
P335845-1000mg
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
96847-52-8
1g
$150.00 2023-05-17
TRC
P335845-10000mg
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
96847-52-8
10g
$1160.00 2023-05-17

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane ;  2 h, reflux
Reference
Comparative enantiocontrol with allyl phenyldiazoacetates in asymmetric catalytic intramolecular cyclopropanation
Doyle, Michael P.; Hu, Wenhao; Weathers, Thomas M. Jr., Chirality, 2003, 15(4), 369-373

Production Method 2

Reaction Conditions
1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane
Reference
A new enantioselective synthesis of milnacipran and an analogue by catalytic asymmetric cyclopropanation
Doyle, Michael P.; Hu, Wenhao, Advanced Synthesis & Catalysis, 2001, 343(3), 299-302

Production Method 3

Reaction Conditions
Reference
1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid and derivatives
Casadio, S.; Bonnaud, B.; Mouzin, G.; Cousse, H., Bollettino Chimico Farmaceutico, 1978, 117(6), 331-42

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Water ;  6 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  4 h, pH 1 - 2, 60 - 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
A process for the preparation of Dextromilnacipran or its salt thereof
, India, , ,

Production Method 5

Reaction Conditions
Reference
Improved process for the preparation of levomilnacipran
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947
Xu, Feng; Murry, Jerry A.; Simmons, Bryon; Corley, Edward; Fitch, Kenneth; et al, Organic Letters, 2006, 8(17), 3885-3888

Production Method 7

Reaction Conditions
Reference
Synthesis of (+)- and (-)-milnacipran and their conformationally restricted analogs
Shuto, Satoshi; Ono, Shizuka; Hase, Yukako; Kamiyama, Noriko; Matsuda, Akira, Tetrahedron Letters, 1996, 37(5), 641-4

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium amide Solvents: Benzene ;  0 °C; 3 h, rt
1.2 Solvents: Benzene ;  2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ;  15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C
Reference
(+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties
Amata, Emanuele ; Rescifina, Antonio ; Prezzavento, Orazio ; Arena, Emanuela; Dichiara, Maria; et al, Journal of Medicinal Chemistry, 2018, 61(1), 372-384

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ;  10 min, rt; 20 min, rt
1.2 Reagents: Monosodium phosphate Solvents: Water ;  rt
Reference
Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone
Stockton, Kieran P.; Greatrex, Ben W., Organic & Biomolecular Chemistry, 2016, 14(31), 7520-7528

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium amide Solvents: Benzene ;  7 min, cooled; 1 h, rt
1.2 Solvents: Benzene ;  20 min, cooled; 20 min, cooled
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  19 h, reflux
Reference
Preparation of pyrimidinylcyclopropane derivatives having BACE1 inhibiting activity
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium amide Solvents: Benzene ;  30 min, < 20 °C; 30 min, rt
1.2 Solvents: Benzene ;  25 min, < 20 °C; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
Reference
Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode
Yonezawa, Shuji; Yamamoto, Takahiko; Yamakawa, Hidekuni; Muto, Chie; Hosono, Motoko; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8838-8858

Production Method 12

Reaction Conditions
1.1 Catalysts: Ferrous perchlorate ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  (4S,4′S)-2,2′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ;  4 h, rt
1.2 30 h, 60 °C
Reference
Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation Reactions
Shen, Jun-Jie; Zhu, Shou-Fei; Cai, Yan; Xu, Huan; Xie, Xiu-Lan; et al, Angewandte Chemie, 2014, 53(48), 13188-13191

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium amide Solvents: Benzene ;  0 °C; 3 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Reference
Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters
Roggen, Heidi; Kehler, Jan; Stensbol, Tine Bryan; Hansen, Tore, Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837

Production Method 14

Reaction Conditions
1.1 150 °C
Reference
In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
Reference
Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: Cyclopropane-based conformationally restricted analogs of haloperidol
Yamaguchi, Kazuya; Kazuta, Yuji; Hirano, Kazufumi; Yamada, Shizuo; Matsuda, Akira; et al, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8875-8881

Production Method 16

Reaction Conditions
Reference
Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors
Zhang, Mingzhu; Jovic, Florence; Vickers, Troy; Dyck, Brian; Tamiya, Junko; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(13), 3682-3686

Production Method 17

Reaction Conditions
Reference
Synthesis, stereochemistry, and chiroptical spectra of cyclopropyl lactones and thionolactones
Milewska, Maria J.; Gdaniec, Maria; Polonski, Tadeusz, Tetrahedron: Asymmetry, 1996, 7(11), 3169-3180

Production Method 18

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Water ;  41 h, pH 8, 27 °C; acidified
Reference
Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipran
Viazzo, Pascale; Alphand, Veronique; Furstoss, Roland, Tetrahedron Letters, 1996, 37(26), 4519-4522

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Raw materials

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preparation Products

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